molecular formula C7H9N3O2 B12894875 1-(3-Methylisoxazol-5-yl)imidazolidin-2-one

1-(3-Methylisoxazol-5-yl)imidazolidin-2-one

Cat. No.: B12894875
M. Wt: 167.17 g/mol
InChI Key: MLRSWNZMUSVOPF-UHFFFAOYSA-N
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Description

1-(3-Methylisoxazol-5-yl)imidazolidin-2-one is a heterocyclic compound that features both an isoxazole and an imidazolidinone ring. This compound is of significant interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylisoxazol-5-yl)imidazolidin-2-one typically involves the formation of the isoxazole ring followed by the construction of the imidazolidinone ring. One common method involves the cyclization of 3-methylisoxazole with appropriate diamines under controlled conditions. Catalysts such as γ-Al2O3 and ceria-based materials have been reported to facilitate the formation of imidazolidin-2-ones from diamines and carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound often involve the use of continuous flow reactors to ensure consistent quality and yield. The use of supercritical CO2 as a solvent and catalyst has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylisoxazol-5-yl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

1-(3-Methylisoxazol-5-yl)imidazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylisoxazol-5-yl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methylisoxazol-5-yl)urea
  • 1-(3-Methylisoxazol-5-yl)thiourea
  • 1-(3-Methylisoxazol-5-yl)hydantoin

Uniqueness

1-(3-Methylisoxazol-5-yl)imidazolidin-2-one is unique due to the presence of both an isoxazole and an imidazolidinone ring in its structure. This dual-ring system provides a combination of chemical reactivity and biological activity that is not commonly found in other similar compounds. The presence of the imidazolidinone ring, in particular, allows for the formation of stable complexes with metal ions, which can be useful in catalysis and other applications .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)imidazolidin-2-one

InChI

InChI=1S/C7H9N3O2/c1-5-4-6(12-9-5)10-3-2-8-7(10)11/h4H,2-3H2,1H3,(H,8,11)

InChI Key

MLRSWNZMUSVOPF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)N2CCNC2=O

Origin of Product

United States

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